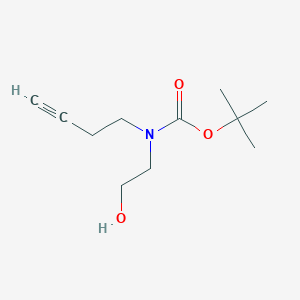

Tert-butyl but-3-YN-1-YL(2-hydroxyethyl)carbamate

Description

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

tert-butyl N-but-3-ynyl-N-(2-hydroxyethyl)carbamate |

InChI |

InChI=1S/C11H19NO3/c1-5-6-7-12(8-9-13)10(14)15-11(2,3)4/h1,13H,6-9H2,2-4H3 |

InChI Key |

ZAEZDLNLBIXJKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC#C)CCO |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Reaction with tert-Butyl Chloroformate or Boc Precursors

A common approach to preparing carbamates involves reacting an amine or alcohol precursor with tert-butyl chloroformate or Boc anhydride under controlled conditions to install the tert-butyl carbamate protecting group. This method is well-documented in the literature for related carbamate derivatives.

Propargyl Carbamate Synthesis by Reaction of Propargyl Alcohol with Isocyanates or Carbamoyl Chlorides

According to Zhong et al. (2022), propargyl carbamates can be synthesized by reacting propargyl alcohol derivatives with carbamoyl chlorides or related reagents under mild conditions, often in the presence of base and organic solvents such as diethyl ether. The reaction is typically conducted at controlled temperatures (e.g., 30 °C) and purified by flash chromatography to yield the desired carbamate with moderate to good yields (typically 50–85%).

Use of Sodium Cyanate and Trifluoroacetic Acid for Carbamate Formation

An alternative method involves the addition of trifluoroacetic acid to a stirred solution of propargyl alcohol and sodium cyanate in anhydrous ether, as described for prop-2-yn-1-yl carbamates. The mixture is stirred overnight at 30 °C, followed by filtration and purification by chromatography to isolate the carbamate product.

Specific Preparation Method for this compound

While direct literature specifically naming this compound is limited, extrapolating from closely related compounds and general carbamate synthesis protocols allows us to outline a plausible detailed preparation method:

Stepwise Synthesis Outline

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Synthesis of but-3-yn-1-ol or purchase of commercial propargyl alcohol derivative | The alkyne-containing alcohol precursor is prepared or obtained. |

| 2 | Reaction of but-3-yn-1-ol with tert-butyl carbamate precursor (e.g., tert-butyl chloroformate) in presence of base (e.g., triethylamine) in anhydrous solvent (e.g., dichloromethane) at 0–25 °C | Formation of the tert-butyl carbamate linkage via nucleophilic substitution. |

| 3 | Introduction of 2-hydroxyethyl moiety by nucleophilic substitution or via protection/deprotection steps, possibly using 2-bromoethanol or ethylene oxide under controlled conditions | Installation of the hydroxyethyl substituent on the nitrogen or carbon framework. |

| 4 | Purification by flash column chromatography using silica gel and appropriate solvent gradients (e.g., ethyl acetate/hexane) | Isolation of pure this compound. |

Representative Reaction Conditions

- Temperature: 0 to 30 °C for carbamate formation.

- Solvents: Anhydrous diethyl ether or dichloromethane preferred for carbamate synthesis.

- Bases: Triethylamine or sodium carbonate to neutralize acid byproducts.

- Purification: Flash chromatography with silica gel, using 30–40% ethyl acetate in hexane as eluent.

Example from Related Literature

Zhong et al. (2022) report a procedure where trifluoroacetic acid is added dropwise to a solution of propargyl alcohol and sodium cyanate in anhydrous ether at 30 °C, stirred overnight, followed by filtration and chromatographic purification to yield propargyl carbamates in 54–85% yield. This method can be adapted for tert-butyl carbamate derivatives by substituting appropriate Boc reagents.

Analytical Data and Characterization

Characterization of the synthesized compound typically includes:

- Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H and ^13C NMR to confirm the presence of tert-butyl group, alkyne proton, hydroxyethyl protons, and carbamate carbonyl.

- Mass Spectrometry (MS): To confirm molecular weight and purity.

- Melting Point Determination: For solid derivatives.

- Infrared Spectroscopy (IR): To detect characteristic carbamate C=O stretch (~1700 cm^-1) and alkyne C≡C stretch (~2100–2200 cm^-1).

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(but-3-yn-1-yl)-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(but-3-yn-1-yl)-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

tert-Butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate (1f)

- Structure : Contains a benzo[d][1,3]dioxolylmethyl group and an ethoxyvinyl substituent.

- Synthesis : Prepared via Suzuki-Miyaura coupling using Pd(dba)₂ and tricyclohexylphosphane in dioxane/water (56.6% yield) .

- Key Difference : The ethoxyvinyl group facilitates π-conjugation, altering electronic properties compared to the hydroxyethyl-alkyne system in the target compound.

tert-Butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate (11)

tert-Butyl furan-2-yl(2-hydroxy-4-(3-methoxyphenyl)but-3-ynyl)carbamate (15k)

- Structure : Combines a furan-2-yl group, 3-methoxyphenyl-substituted alkyne, and hydroxyethyl chain.

- Synthesis : Synthesized via intramolecular alkyne-furan Diels-Alder cycloaddition (57% yield) .

- Key Difference : The furan moiety introduces aromaticity and heteroatom participation, contrasting with the purely aliphatic hydroxyethyl group in the target compound.

Physical and Spectroscopic Properties

Key Observations :

- The hydroxyethyl group in the target compound generates distinct NMR signals (e.g., broad -OH peak at δ ~2.5 ppm and -OCH₂CH₂OH splitting patterns) absent in analogues with aryl or ether substituents .

- Alkyne protons in the target compound resonate at δ ~2.0–2.5 ppm, similar to other propargyl carbamates .

Reactivity and Functionalization

Alkyne Reactivity

- Target Compound: The but-3-yn-1-yl group participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and Sonogashira couplings. The hydroxyethyl group may require protection (e.g., silylation) during such reactions .

- Comparison with 1f and 11 : Ethoxyvinyl groups in these compounds undergo electrophilic additions (e.g., epoxidation) but lack the alkyne’s versatility in cross-coupling reactions .

Carbamate Stability

- All tert-butyl carbamates exhibit stability under basic conditions but cleave under acidic (e.g., TFA) or reductive (e.g., H₂/Pd) conditions. The hydroxyethyl group in the target compound may accelerate hydrolysis relative to aryl-substituted analogues due to increased polarity .

Q & A

Q. What are the common synthetic routes for tert-butyl but-3-yn-1-yl(2-hydroxyethyl)carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate with a hydroxyethyl-alkyne precursor. Key steps include:

- Alkyne Activation : Use of Sonogashira or copper-catalyzed coupling to introduce the but-3-yn-1-yl group .

- Hydroxyethyl Protection : Temporary protection of the hydroxyl group (e.g., silylation) to avoid side reactions during carbamate formation .

- Reagent Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) significantly affect reaction rates and byproduct formation. For example, lower temperatures reduce alkyne dimerization .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkyne Coupling | Pd(PPh₃)₄, CuI, Et₃N | 65–75 | 90% |

| Carbamate Formation | Boc₂O, DMAP, DCM | 80–85 | 95% |

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of This compound?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic peaks:

- tert-butyl : δ 1.4 ppm (9H singlet).

- Alkyne proton : δ 2.5–3.0 ppm (C≡CH).

- Hydroxyethyl : δ 3.6–4.0 ppm (CH₂OH) .

- IR : Stretching frequencies for carbamate (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₁H₁₉NO₃) with fragmentation patterns indicating loss of tert-butyl (m/z 57) .

Advanced Research Questions

Q. What strategies mitigate competing reactions (e.g., alkyne dimerization or carbamate hydrolysis) during synthesis?

- Methodological Answer :

- Alkyne Stability : Use radical inhibitors (e.g., BHT) or low-temperature conditions to suppress Glaser coupling .

- Carbamate Hydrolysis : Avoid aqueous workup at acidic/basic pH; employ anhydrous solvents (e.g., DCM) and scavengers (e.g., molecular sieves) .

- Kinetic Monitoring : In-line FTIR or LC-MS to track reaction progress and identify side products early .

Q. How does the alkyne group in this compound enable its use in bioorthogonal click chemistry?

- Methodological Answer : The alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling biomolecules. Key considerations:

- Solubility : Use polar aprotic solvents (e.g., DMSO) to dissolve both the compound and biomolecular targets .

- Biocompatibility : Optimize Cu(I) catalyst concentrations (< 1 mM) to minimize cytotoxicity .

- Validation : Confirm labeling efficiency via fluorescence microscopy or SDS-PAGE .

Q. How can computational modeling predict the compound’s reactivity in enzymatic inhibition studies?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions between the carbamate moiety and enzyme active sites (e.g., serine hydrolases) .

- MD Simulations : Analyze stability of enzyme-inhibitor complexes over 100-ns trajectories to identify key binding residues .

- Experimental Validation : Compare computational predictions with kinetic assays (e.g., IC₅₀ measurements) .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- DFT Calculations : Perform B3LYP/6-31G(d) calculations to predict shifts. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

- Solvent Calibration : Use DMSO-d₆ or CDCl₃ reference data to adjust experimental values .

- Dynamic Effects : Variable-temperature NMR to detect rotamers or hydrogen-bonding interactions affecting peak splitting .

Q. Why do crystallization attempts of This compound yield polymorphic forms, and how can this be controlled?

- Methodological Answer :

- Supramolecular Analysis : Hydrogen-bonding patterns (e.g., graph set analysis) explain polymorphism. Use Mercury software to compare crystal packing .

- Crystallization Conditions : Screen solvents (e.g., ethyl acetate vs. hexane) and cooling rates to favor specific nucleation pathways .

- PXRD Validation : Match experimental patterns with predicted structures from SHELXL refinements .

Applications in Drug Development

Q. How can This compound serve as a prodrug scaffold?

- Methodological Answer :

- Enzymatic Activation : Design carbamate linkages cleaved by esterases or pH-sensitive hydrolysis (e.g., tumor microenvironment) .

- In Vivo Testing : Use radiolabeled (¹⁴C) analogs to track metabolic release in rodent models .

- Stability Profiling : Assess half-life in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.